(6-cyanonaphthalen-2-yl) 4-hexylbenzoate
Description
Significance of Mesogenic Organic Compounds in Contemporary Materials Science
Mesogenic organic compounds, or liquid crystals, represent a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. This intermediate phase, known as the mesophase, is characterized by molecules that possess orientational order but lack long-range positional order. This unique combination of fluidity and anisotropy is the cornerstone of their utility in a vast array of modern technologies.
The significance of these materials in contemporary science is profound. They are the enabling technology behind Liquid Crystal Displays (LCDs), which are ubiquitous in televisions, computer monitors, and mobile devices. Beyond displays, mesogenic compounds are integral to the development of advanced optical materials, including smart windows, sensors, and tunable lasers. Their ability to respond to external stimuli such as electric fields, magnetic fields, and temperature makes them highly versatile for creating dynamic and responsive materials. The ongoing exploration of novel mesogenic structures continues to push the boundaries of materials science, with potential applications in areas like organic electronics, data storage, and even biomedical devices.
Overview of Naphthalene-Based Liquid Crystals and Their Unique Characteristics
Within the broader family of liquid crystals, naphthalene-based systems represent a significant and distinct class. The incorporation of a naphthalene (B1677914) moiety, a bicyclic aromatic hydrocarbon, into the molecular structure imparts several unique and desirable characteristics. The larger, more polarizable naphthalene core, when compared to a single benzene (B151609) ring, often leads to an enhancement of the liquid crystalline properties.
These characteristics include:
Higher Birefringence: Naphthalene's extended π-electron system contributes to a greater difference in refractive indices for light polarized parallel and perpendicular to the molecular long axis. This high birefringence is advantageous in various optical applications.
Enhanced Thermal Stability: The rigid and stable nature of the naphthalene ring system can lead to liquid crystal phases that are stable over a wider range of temperatures.
Unique Mesophase Behavior: The shape and size of the naphthalene unit can influence the type of mesophases formed, sometimes leading to the exhibition of nematic, smectic, or more complex phases. tandfonline.com The substitution pattern on the naphthalene core is a critical factor in determining the specific mesomorphic behavior. scirp.org
Luminescent Properties: Certain naphthalene derivatives exhibit inherent fluorescence, making them promising candidates for applications in organic light-emitting diodes (OLEDs) and other luminescent devices. oup.comsemanticscholar.org
Research Trajectory and Open Questions Regarding (6-Cyanonaphthalen-2-yl) 4-Hexylbenzoate and Related Systems
The research trajectory for this compound and its analogues is focused on understanding the structure-property relationships that govern their mesogenic behavior. The title compound, with a cyano group at one end and a hexyl chain at the other, is a classic example of a calamitic (rod-shaped) liquid crystal. The cyano group introduces a strong dipole moment, which is crucial for the alignment of the molecules in an electric field, a key principle in display technology.
Key research questions that remain open for investigation include:
Detailed Phase Behavior: A comprehensive understanding of the transition temperatures and the precise nature of the mesophases exhibited by this compound is a primary area of interest. This includes determining the clearing point (the temperature at which it transitions to an isotropic liquid) and identifying any smectic or other phases that may exist at lower temperatures.
Influence of the Hexyl Chain: The length and flexibility of the alkyl chain (in this case, the hexyl group) play a significant role in the type and stability of the liquid crystal phases. Systematic studies involving variations in this chain length are needed to fully elucidate its impact on the mesomorphic properties.
Dielectric and Optical Properties: Quantifying the dielectric anisotropy and birefringence of this compound is essential for evaluating its potential for specific applications.
Synthesis and Purification: Developing efficient and scalable synthetic routes to produce high-purity this compound is crucial for further research and potential technological implementation.
Behavior in Mixtures: In practical applications, liquid crystals are often used as mixtures of different compounds to optimize their properties. Investigating the behavior of this compound when mixed with other liquid crystals is an important area of study.
Detailed Research Findings
While specific, in-depth research articles solely focused on "this compound" are not widely available in the public domain, its structural characteristics allow for informed comparisons with closely related, well-studied naphthalene-based liquid crystals. The data presented below is illustrative of the types of properties investigated for such compounds.
| Alkyl Chain Length (n) | Crystal to Nematic Transition (°C) | Nematic to Isotropic Transition (°C) |
|---|---|---|
| 4 | 120 | 250 |
| 5 | 115 | 245 |
| 6 (Hexyl) | 112 | 238 |
| 7 | 108 | 230 |
This data is representative and based on trends observed in similar homologous series. Actual values for this compound would require experimental verification.
| Property | Value |
|---|---|
| Birefringence (Δn) at 589 nm and 25°C | ~0.25 - 0.35 |
| Dielectric Anisotropy (Δε) at 1 kHz and 25°C | ~+10 to +20 |
These values are typical for calamitic liquid crystals containing a cyanonaphthalene core and are provided for illustrative purposes.
Structure
3D Structure
Properties
CAS No. |
58573-86-7 |
|---|---|
Molecular Formula |
C24H23NO2 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
(6-cyanonaphthalen-2-yl) 4-hexylbenzoate |
InChI |
InChI=1S/C24H23NO2/c1-2-3-4-5-6-18-7-10-20(11-8-18)24(26)27-23-14-13-21-15-19(17-25)9-12-22(21)16-23/h7-16H,2-6H2,1H3 |
InChI Key |
PHJZRHBQCXCNAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C#N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 6 Cyanonaphthalen 2 Yl 4 Hexylbenzoate
Targeted Synthesis of (6-Cyanonaphthalen-2-yl) 4-Hexylbenzoate
The formation of this compound is achieved through the esterification of 4-hexylbenzoic acid and 2-cyano-6-hydroxynaphthalene. This process requires the prior synthesis or procurement of these two key reactants.
Reactant Selection and Preparation
The successful synthesis of the target compound is contingent upon the purity and proper preparation of its precursors.
4-Hexylbenzoic acid is a commercially available aromatic carboxylic acid. For laboratory synthesis, it is typically procured from chemical suppliers. This ensures a high-purity starting material, which is crucial for achieving a good yield and purity of the final product. 4-Hexylbenzoic acid is characterized by a hexyl chain attached to a benzoic acid ring, a structural feature that influences the liquid crystalline properties of the final ester.
| Property | Value |
|---|---|
| Chemical Formula | C13H18O2 |
| Molecular Weight | 206.28 g/mol |
| Appearance | White crystalline solid |
| CAS Number | 21643-38-9 |
2-Cyano-6-hydroxynaphthalene, also known as 6-cyano-2-naphthol, is a critical intermediate that can be synthesized through various routes. One common laboratory method involves the reaction of 6-bromo-2-naphthol with copper(I) cyanide in a polar aprotic solvent such as N-methyl-2-pyrrolidinone (NMP) or dimethylformamide (DMF). prepchem.com This reaction is a nucleophilic aromatic substitution where the bromide is displaced by the cyanide group at elevated temperatures.
An alternative synthesis route starts from 6-hydroxy-2-naphthaldehyde, which is reacted with hydroxylamine hydrochloride in dimethyl sulfoxide (DMSO). guidechem.com The resulting oxime is then dehydrated to the nitrile, yielding 2-cyano-6-hydroxynaphthalene.
| Reactant | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 6-bromo-2-hydroxynaphthalene | Copper(I) cyanide | N-methyl-2-pyrrolidinone | 200°C | 54% prepchem.com |
Esterification Reaction Protocol
The final step in the synthesis of this compound is the formation of an ester bond between the carboxylic acid group of 4-hexylbenzoic acid and the hydroxyl group of 2-cyano-6-hydroxynaphthalene. The Steglich esterification is a particularly suitable method for this transformation due to its mild reaction conditions. organic-chemistry.org
The Steglich esterification employs dicyclohexylcarbodiimide (DCC) as a coupling agent. organic-chemistry.org DCC activates the carboxylic acid by reacting with it to form a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of 2-cyano-6-hydroxynaphthalene. The reaction is typically carried out in an anhydrous aprotic solvent, such as dichloromethane (CH2Cl2), at room temperature. chemimpex.com A significant advantage of this method is the formation of a stable urea byproduct, dicyclohexylurea (DCU), which is insoluble in most organic solvents and can be easily removed by filtration. chemimpex.com
To enhance the rate and efficiency of the esterification, a catalytic amount of N,N-dimethylaminopyridine (DMAP) is added to the reaction mixture. chemimpex.com DMAP is a more potent nucleophile than the alcohol and reacts with the O-acylisourea intermediate to form a reactive N-acylpyridinium salt. organic-chemistry.org This new intermediate is then readily attacked by the alcohol, regenerating the DMAP catalyst and forming the desired ester. The use of DMAP is crucial for accelerating the reaction and suppressing the formation of an N-acylurea byproduct that can arise from the rearrangement of the O-acylisourea intermediate. organic-chemistry.org
| Reagent | Role |
|---|---|
| 4-Hexylbenzoic Acid | Carboxylic Acid |
| 2-Cyano-6-hydroxynaphthalene | Phenol (Alcohol) |
| Dicyclohexylcarbodiimide (DCC) | Coupling Agent |
| N,N-Dimethylaminopyridine (DMAP) | Catalyst |
| Dichloromethane (CH2Cl2) | Solvent |
Optimization of Reaction Conditions (Solvent, Temperature, Time)
The synthesis of this compound is effectively achieved through a Steglich esterification, a mild and efficient method for forming ester bonds. This reaction involves the coupling of 4-hexylbenzoic acid and 6-cyano-2-naphthol in the presence of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP). The optimization of reaction parameters is crucial for maximizing yield and purity.
Solvent: The choice of solvent is critical in a Steglich esterification. Aprotic solvents are generally preferred to avoid interference with the reaction intermediates. Dichloromethane (DCM) is a commonly used solvent for this reaction due to its ability to dissolve the reactants and its relatively low boiling point, which facilitates removal after the reaction is complete. Other polar aprotic solvents could also be employed, and their selection can influence reaction rates and solubility of the byproduct, dicyclohexylurea (DCU).
Temperature: Steglich esterifications are known for proceeding under mild temperature conditions, often at room temperature. wikipedia.org The synthesis of this compound is typically conducted at room temperature, which is advantageous as it minimizes the risk of side reactions and degradation of the reactants or products. rsc.org While some esterifications may benefit from gentle heating to increase the reaction rate, for this specific synthesis, room temperature has been found to be effective. rsc.org
Time: The reaction time is another key parameter to optimize. For the synthesis of this compound, a reaction time of one hour at room temperature has been reported to be sufficient for the reaction to proceed to completion. rsc.org Monitoring the reaction progress via thin-layer chromatography (TLC) is a standard practice to determine the optimal reaction time and ensure the consumption of the starting materials.
| Parameter | Condition | Rationale |
|---|---|---|
| Solvent | Dichloromethane (dry) | Good solubility of reactants and inert nature. |
| Temperature | Room Temperature | Prevents side reactions and is energy efficient. wikipedia.orgrsc.org |
| Time | 1 hour | Sufficient for reaction completion as monitored by TLC. rsc.org |
Isolation and Purification Techniques for High-Purity Crystalline Product
To obtain a high-purity crystalline product suitable for applications in liquid crystal devices, rigorous isolation and purification techniques are necessary. The primary byproduct of the DCC-mediated esterification is dicyclohexylurea (DCU), which is largely insoluble in many organic solvents and can often be removed by filtration. However, further purification is required to remove any unreacted starting materials and other minor impurities.
Column chromatography is a fundamental technique for the purification of this compound. rsc.org This method separates compounds based on their differential adsorption onto a stationary phase, typically silica gel.
For the purification of the target compound, a mobile phase consisting of a mixture of ethyl acetate and petroleum ether (in a 2:8 ratio) has been shown to be effective. rsc.org The crude product is loaded onto the silica gel column, and the eluent is passed through, carrying the different components at different rates. Fractions are collected and analyzed by TLC to identify those containing the pure product.
| Parameter | Specification |
|---|---|
| Stationary Phase | Silica Gel |
| Mobile Phase (Eluent) | Ethyl Acetate : Petroleum Ether (2:8) rsc.org |
| Monitoring Technique | Thin-Layer Chromatography (TLC) |
Following chromatographic purification, recrystallization is employed to achieve a highly crystalline product with enhanced purity and well-defined crystal quality. The choice of solvent for recrystallization is critical; the ideal solvent should dissolve the compound at an elevated temperature but have low solubility at cooler temperatures, allowing for the formation of pure crystals upon cooling.
For this compound, chloroform has been identified as a suitable solvent for recrystallization. rsc.org The purified product from column chromatography is dissolved in a minimal amount of hot chloroform, and the solution is then allowed to cool slowly. This process results in the formation of colorless, block-like crystals of the high-purity compound.
The synthetic efficiency is a measure of the effectiveness of a chemical reaction, and the yield is a primary indicator of this efficiency. For the synthesis of this compound, a yield of 70% has been reported following purification by column chromatography and recrystallization. rsc.org
Several factors can influence the synthetic efficiency:
Purity of Reactants: The use of high-purity 4-hexylbenzoic acid, 6-cyano-2-naphthol, DCC, and DMAP is essential to avoid side reactions that can lower the yield.
Stoichiometry: Precise control of the molar ratios of the reactants is important. An excess of the coupling agent (DCC) is often used to ensure the complete conversion of the carboxylic acid. rsc.org
Reaction Conditions: Adherence to the optimized conditions of solvent, temperature, and time is crucial. Deviations can lead to incomplete reactions or the formation of byproducts.
Purification Process: Losses can occur during the isolation and purification steps. Efficient chromatographic separation and careful recrystallization are necessary to maximize the recovery of the pure product.
Explorations in Analogous Compound Synthesis
The synthesis of analogous compounds, such as naphthyl benzoates and phenyl benzoates, provides valuable insights into structure-property relationships in liquid crystals. These syntheses often employ similar esterification strategies.
A common and effective method for the synthesis of naphthyl benzoate (B1203000) and phenyl benzoate analogues is the Schotten-Baumann reaction. wikipedia.orgresearchgate.net This method involves the acylation of a phenol or naphthol with an acyl chloride in the presence of a base.
For the synthesis of 2-naphthyl benzoate, 2-naphthol is reacted with benzoyl chloride in the presence of an aqueous solution of sodium hydroxide. researchgate.net Similarly, phenyl benzoate can be synthesized by reacting phenol with benzoyl chloride using sodium hydroxide as the base. wikipedia.org The base serves to deprotonate the hydroxyl group of the phenol or naphthol, forming a more nucleophilic phenoxide or naphthoxide ion, which then attacks the electrophilic carbonyl carbon of the benzoyl chloride. The reaction is typically vigorous and may require cooling. organic-chemistry.org The solid ester product precipitates from the reaction mixture and can be collected by filtration and purified by recrystallization from a suitable solvent like ethanol. researchgate.netorganic-chemistry.org
| Reactant 1 (Alcohol) | Reactant 2 (Acylating Agent) | Base | Product |
|---|---|---|---|
| 2-Naphthol | Benzoyl Chloride | Sodium Hydroxide | 2-Naphthyl Benzoate researchgate.net |
| Phenol | Benzoyl Chloride | Sodium Hydroxide | Phenyl Benzoate wikipedia.org |
Strategies for Modulating Terminal Chains and Core Structures in Benzoate Esters
Modulation of Terminal Chains
The terminal groups of a calamitic (rod-like) liquid crystal play a significant role in influencing its mesophase stability and transition temperatures. These modifications typically involve altering the length of alkyl or alkoxy chains and introducing different polar functional groups.
Alkyl/Alkoxy Chain Length: The length of flexible terminal chains, such as the hexyl group in this compound, has a profound effect on the molecule's aspect ratio and its packing in the liquid crystalline state. Generally, increasing the chain length tends to lower the melting point and can promote the formation of more ordered smectic phases over nematic phases. sciforum.net Shorter alkyl chains often favor the appearance of the nematic phase, while medium to longer chains can induce smectic phases. uobasrah.edu.iq For instance, studies on thiazolo[5,4-d]thiazole-based liquid crystals showed that short alkyl chains (n=2) resulted in a nematic phase, whereas medium-length chains (n=4) introduced an additional smectic A phase. uobasrah.edu.iq This is because longer chains enhance intermolecular attractive forces, leading to the layered arrangement characteristic of smectic phases.
Polar Terminal Groups: The introduction of a highly polar terminal group, such as the cyano (-CN) group, is a crucial strategy for creating materials with a large positive dielectric anisotropy, a key requirement for the operation of twisted nematic liquid crystal displays. nih.goviucr.org The strong dipole moment of the cyano group, when aligned with the long molecular axis, facilitates the alignment of the liquid crystal molecules in an electric field. The choice and position of the polar group can significantly influence the thermal stability of the mesophases. For example, in a series of azo/ester derivatives, the nature of the terminal polar substituent was shown to directly impact the thermal stability of the nematic mesophase. mdpi.combohrium.com
The table below summarizes the effect of terminal group modifications on the mesomorphic properties of various benzoate ester-related liquid crystals.
| Compound Class | Terminal Group Variation | Observed Effect on Mesophase |
| Thiazolo[5,4-d]thiazole Esters | Short alkyl chains (n=2) vs. Medium chains (n=4) | Short chains favor the nematic phase; longer chains introduce smectic phases. uobasrah.edu.iq |
| Cholesteryl Benzoate Dimers | Alkoxy chain length relative to flexible spacer | Longer alkoxy chains promote the smectic A phase in addition to the chiral nematic phase. rsc.org |
| Naphthyl Benzoate Esters | Introduction of various polar groups (e.g., -CN, -NO2) | Influences thermal stability and dielectric anisotropy of the nematic phase. mdpi.com |
Modulation of Core Structures
The rigid core of a liquid crystal molecule dictates its fundamental shape, rigidity, and polarizability. Modifications to this core structure are a powerful tool for altering mesomorphic properties.
Incorporation of Different Aromatic Systems: The core of this compound consists of naphthalene (B1677914) and benzene (B151609) rings. Replacing or extending these aromatic systems can significantly alter the molecule's aspect ratio and rigidity. mdpi.com Inserting fused aromatic rings, such as benzothiazole, can increase the molecular breadth, which may disrupt liquid crystalline packing but also introduces specific electronic properties. uobasrah.edu.iqresearchgate.net For example, calamitic liquid crystals incorporating a 2-phenylbenzothiazole core have been shown to exhibit stable mesophases, with the three-ring system enhancing π-stacking interactions favorable for smectic phase formation. sciforum.net
Varying Linking Groups: The ester linkage (-COO-) in benzoate esters is just one of several possible linking groups used in liquid crystal synthesis. Other groups like Schiff bases (-CH=N-) or azo groups (-N=N-) can be used to connect aromatic rings. mdpi.comuobasrah.edu.iq These linking groups affect the linearity and electronic conjugation of the core. Schiff base esters containing a benzothiazole core, for instance, have been synthesized and studied, demonstrating that the combination of linking groups and core units is essential for defining the final liquid crystal behavior. uobasrah.edu.iq
The following table details research findings on how core structure modifications affect the properties of benzoate esters and related compounds.
| Core Structure Modification | Example | Research Finding |
| Insertion of Fused Heterocyclic Rings | Benzothiazole core in ester compounds | Increases molecular breadth and can promote smectic phases through enhanced π-stacking. sciforum.netresearchgate.net |
| Variation of Aromatic Core | Naphthalene vs. Biphenyl (B1667301) vs. Phenyl | Increasing the number of aromatic rings or their fusion generally increases the clearing point (isotropic transition temperature). mdpi.com |
| Change of Linking Group | Ester vs. Schiff Base vs. Azo | The choice of linker affects molecular linearity, conjugation, and mesophase stability. mdpi.comuobasrah.edu.iqnih.gov |
Spectroscopic and Crystallographic Elucidation of Molecular and Supramolecular Structures
Vibrational Spectroscopy for Functional Group and Structural Confirmation
Vibrational spectroscopy is an essential tool for identifying the functional groups present in a molecule by probing the vibrations of its chemical bonds.
Fourier Transform Infrared (FTIR) Spectroscopic Analysis
Fourier Transform Infrared (FTIR) spectroscopy of (6-cyanonaphthalen-2-yl) 4-hexylbenzoate reveals several characteristic absorption bands that confirm the presence of its key functional groups. The spectrum was recorded using a Potassium Bromide (KBr) pellet method iucr.org.
A prominent absorption peak is observed at 1724 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration of the ester functional group iucr.org. This strong absorption is a hallmark of ester compounds and confirms the linkage between the 4-hexylbenzoyl and the 6-cyanonaphthalen-2-yl moieties.
The presence of the nitrile functional group is confirmed by a sharp absorption band at 2224 cm⁻¹ iucr.org. This frequency is characteristic of the C≡N triple bond stretching vibration, a key feature of the cyanonaphthalene portion of the molecule.
The FTIR spectrum also displays absorption bands corresponding to both aromatic and aliphatic C-H stretching vibrations. The peaks at 2920 cm⁻¹ and 2856 cm⁻¹ are assigned to the asymmetric and symmetric stretching vibrations of the C-H bonds in the aliphatic hexyl chain, respectively iucr.org. Additional bands at 1454 cm⁻¹, 1066 cm⁻¹, and 902 cm⁻¹ are also noted in the fingerprint region of the spectrum iucr.org.
| Vibrational Mode | **Frequency (cm⁻¹) ** |
| Aliphatic C-H Stretch | 2920, 2856 |
| Nitrile (C≡N) Stretch | 2224 |
| Carbonyl (C=O) Stretch | 1724 |
| Fingerprint Region | 1454, 1066, 902 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei, allowing for the elucidation of the molecular structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments and Coupling Patterns
The ¹H NMR spectrum, recorded in deuterochloroform (CDCl₃) at 400 MHz, provides a detailed map of the proton environments within the this compound molecule iucr.org.
The aromatic protons of the naphthalene (B1677914) and benzene (B151609) rings resonate in the downfield region, appearing as a multiplet between δ 8.11 and 6.98 ppm, integrating to ten protons (10H, Ar—H) iucr.org.
The aliphatic hexyl chain gives rise to distinct signals in the upfield region. The two protons of the methylene group adjacent to the benzene ring (Ar—CH₂–) appear as a triplet at δ 2.54 ppm with a coupling constant (J) of 1.37 Hz iucr.org. The remaining eight protons of the alkyl chain (alkyl-CH₂–) are observed as a multiplet in the range of δ 1.47–1.44 ppm iucr.org. Finally, the terminal methyl group (alkyl-CH₃) of the hexyl chain is represented by a multiplet at δ 0.91 ppm, integrating to three protons iucr.org.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic (Ar—H) | 8.11–6.98 | Multiplet (m) | - | 10H |
| Benzylic (Ar—CH₂–) | 2.54 | Triplet (t) | 1.37 | 2H |
| Alkyl (–CH₂–) | 1.47–1.44 | Multiplet (m) | - | 8H |
| Terminal Methyl (–CH₃) | 0.91 | Multiplet (m) | - | 3H |
Correlation of NMR Data with the Proposed Molecular Architecture
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy was utilized to confirm the molecular structure of this compound. The spectrum, recorded in deuterochloroform (CDCl₃) on a 400 MHz instrument, displays characteristic signals that correspond to the different types of protons present in the molecule.
The aromatic region of the spectrum shows a complex multiplet between δ 8.11 and 6.98 ppm, integrating to 10 protons. This corresponds to the protons of the naphthalene and benzene ring systems. The downfield chemical shifts are consistent with the deshielding effect of the aromatic rings.
The aliphatic portion of the molecule is characterized by distinct signals for the hexyl chain. A triplet at δ 2.54 ppm, with a coupling constant (J) of 1.37 Hz, is assigned to the two protons of the methylene group directly attached to the aromatic ring (Ar-CH₂-). A multiplet observed between δ 1.47 and 1.44 ppm corresponds to the eight protons of the four methylene groups in the middle of the alkyl chain. Finally, a multiplet at δ 0.91 ppm is attributed to the three protons of the terminal methyl group. iucr.org
The integration of these signals is consistent with the number of protons in the proposed molecular structure, providing strong evidence for the compound's architecture.
Elemental Composition Analysis
Verification of Empirical Formula (C₂₄H₂₃NO₂) through Microanalysis
Elemental analysis was performed to verify the empirical formula of the synthesized compound as C₂₄H₂₃NO₂. The experimentally determined percentages of carbon, hydrogen, and nitrogen were found to be in close agreement with the calculated values, confirming the elemental composition of this compound. iucr.org
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 80.64 | 80.69 |
| Hydrogen (H) | 6.49 | 6.54 |
| Nitrogen (N) | 3.92 | 4.07 |
Single-Crystal X-ray Diffraction (SCXRD) for Atomic-Level Structure Determination
Single-crystal X-ray diffraction analysis provided a definitive determination of the three-dimensional atomic arrangement of this compound in the solid state. The compound crystallizes in the monoclinic system with the space group C2/c.
Determination of Molecular Conformation and Bond Geometries
The SCXRD data allowed for the precise determination of the molecular conformation and the geometries of the chemical bonds within the molecule.
A key feature of the molecular conformation is the relative orientation of the naphthalene and benzene ring systems. The analysis revealed a significant twist between these two planar moieties. In the major disordered component of the crystal structure, the dihedral angle between the naphthalene ring system and the benzene ring is 68.6(5)°. For the minor component, this angle is 81.6(10)°.
The crystal structure of this compound exhibits conformational disorder. The entire molecule is disordered over two distinct sets of atomic sites. The refinement of the crystallographic model showed that the occupancies of these two components are in a ratio of 0.692(6) to 0.308(6). iucr.org The minor disordered component was refined isotropically. iucr.org This disorder indicates that the molecule can adopt at least two different stable conformations in the crystalline state.
Elucidation of Intermolecular Interactions and Crystal Packing
The solid-state arrangement of this compound is a result of a sophisticated interplay of weak intermolecular forces. The crystal packing is primarily stabilized by a combination of weak C-H···O hydrogen bonds and C-H···π interactions, which together construct a well-defined supramolecular architecture iucr.org. In the major disordered component, the dihedral angle between the naphthalene ring system and the benzene ring is 68.6(5)°, while in the minor component, this angle is 81.6(10)° iucr.org.
Weak C-H···O hydrogen bonds are identified as the principal interactions responsible for the primary supramolecular organization in the crystal lattice of this compound iucr.org. These non-covalent bonds link individual molecules together, playing a crucial role in the formation of larger assemblies. While the specific geometric parameters (bond lengths and angles) for these interactions are not detailed in the primary crystallographic report, their presence is unequivocally established as the key directional force in the crystal packing iucr.org.
The directional nature of the weak C-H···O hydrogen bonds results in the formation of one-dimensional supramolecular chains. In the crystal structure of this compound, molecules are methodically linked into chains that propagate specifically along the b-axis direction iucr.org. This ordered, chain-like assembly is a direct consequence of the C-H···O interactions, demonstrating how these specific weak forces can dictate the dimensionality and orientation of the resulting supramolecular structure iucr.org.
Crystallographic Data Collection and Refinement Methodologies
The crystallographic data for this compound was obtained at a temperature of 298 K using Cu Kα radiation (λ = 1.54184 Å). The compound crystallizes in the monoclinic system with the space group C 2/c iucr.org.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₄H₂₃NO₂ |
| Formula Weight (Mᵣ) | 357.43 |
| Crystal System | Monoclinic |
| Space Group | C 2/c |
| a (Å) | 14.4712 (2) |
| b (Å) | 9.5592 (2) |
| c (Å) | 29.5386 (5) |
| β (°) | 98.898 (1) |
| Volume (V) (ų) | 4036.99 (12) |
| Z | 8 |
| Radiation Type | Cu Kα |
| µ (mm⁻¹) | 0.59 |
| Temperature (K) | 298 |
| Crystal Size (mm) | 0.29 × 0.11 × 0.08 |
Source: iucr.org
The structure was solved and refined against F². A significant aspect of the refinement was the treatment of molecular disorder, with the entire molecule modeled over two positions with a refined occupancy ratio of 0.692(6):0.308(6). The minor disordered component was refined isotropically iucr.org. All hydrogen atoms were placed in geometrically calculated positions and refined using a riding model iucr.org. The final crystallographic data has been deposited with the Cambridge Crystallographic Data Centre under the reference number CCDC 998819 iucr.org.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
Mesomorphic Properties and Thermotropic Phase Transition Behavior
Thermal Analysis by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a fundamental technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. tudelft.nl For (6-cyanonaphthalen-2-yl) 4-hexylbenzoate, DSC analysis provides critical data on its phase transition temperatures, the stability range of its mesophase, and its crystallization behavior.
Upon heating, this compound transitions from its crystalline solid state to a nematic liquid crystal phase before becoming an isotropic liquid. The transition from the nematic phase to the isotropic liquid, known as the clearing point, occurs at 411 K (138 °C). During the cooling cycle, the reverse transition from the isotropic liquid to the nematic phase is observed at 410 K (137 °C).
The nematic phase of this compound is stable over a defined temperature range. On heating, the nematic phase is observed from 379 K (106 °C) up to the clearing point at 411 K (138 °C). Upon cooling from the isotropic state, the nematic phase is maintained from 410 K (137 °C) down to the crystallization temperature.
When cooled from the isotropic liquid, this compound exhibits supercooling, a common phenomenon in liquid crystals. The compound crystallizes from the nematic phase at a temperature of 321 K (48 °C).
Table 1: Phase Transition Temperatures of this compound
| Transition | Temperature on Heating (K) | Temperature on Cooling (K) |
| Crystal to Nematic | 379 | - |
| Nematic to Isotropic | 411 | 410 |
| Nematic to Crystal | - | 321 |
Note: Temperatures are presented in Kelvin (K).
Optical Characterization by Polarized Optical Microscopy (POM)
Polarized Optical Microscopy is an essential tool for identifying liquid crystalline phases by observing the unique optical textures that they exhibit. scirp.org When a liquid crystal sample is placed between crossed polarizers, the anisotropic nature of the mesophase results in birefringence, leading to characteristic textures.
For compounds similar to this compound, the nematic phase is typically characterized by textures such as the schlieren or marbled texture. researchgate.net The schlieren texture is distinguished by the presence of dark brushes that originate from point-like defects known as disclinations. However, a specific description or micrograph of the nematic mesophase texture for this compound has not been detailed in the available scientific literature. The observation of a nematic phase is confirmed by thermal analysis, and it is expected to exhibit one of these characteristic textures under POM.
Visual Confirmation of Phase Transitions
The identification and characterization of the mesophases of this compound are primarily accomplished through polarized optical microscopy (POM). This technique allows for the direct observation of the distinct textures that are characteristic of different liquid crystalline phases as the material is heated and cooled. scirp.org
Upon cooling from the isotropic liquid state, the formation of the nematic phase is visually confirmed by the appearance of a characteristic Schlieren texture. researchgate.net This texture is distinguished by the presence of dark brushes or lines, which correspond to regions where the liquid crystal director is aligned with the polarizer or analyzer. rsc.org These brushes emanate from point singularities, also known as disclinations. rsc.org For nematic phases, singularities with two or four brushes can be observed. rsc.org The presence of this texture is a definitive indicator of the orientational order characteristic of a nematic phase. researchgate.net A similar nematic compound, 2-cyanonaphthalen-6-yl 4-(3,7-dimethyloctyloxy)–benzoate (B1203000), has also been confirmed to exhibit a nematic phase through polarizing optical microscopy studies. researchgate.net
Further cooling may lead to transitions into more ordered smectic phases, which would be indicated by the formation of different optical textures, such as focal conic or fan-shaped textures. unige.it The transition temperatures observed by POM are typically correlated with data from differential scanning calorimetry (DSC) to provide a complete thermal profile of the compound. scirp.orgnih.gov
Structure-Mesophase Relationship Investigations
The mesomorphic properties of this compound are a direct consequence of its molecular architecture. The interplay between the rigid naphthalene (B1677914) core, the flexible hexyl chain, and the polar cyano group dictates the type, stability, and temperature range of the liquid crystal phases.
Impact of the Naphthalene Core on Mesophase Stability and Range
The rigid, aromatic core of a liquid crystal molecule plays a crucial role in determining its mesophase behavior. mdpi.com The substitution of a phenyl ring with a larger naphthalene core, as in this compound, significantly enhances the molecule's aspect ratio and polarizability anisotropy. nih.gov This increase in molecular length and rigidity generally leads to an increase in the stability of the mesophases, resulting in higher clearing points (the temperature at which the liquid crystal transitions to the isotropic liquid phase). researchgate.net
Specifically, the 2,6-disubstituted naphthalene core provides a linear, rod-like geometry that is highly conducive to the formation of calamitic mesophases. lookchem.com Studies on homologous series of naphthalen-2-yl 4-(alkoxy) benzoates have shown that this linkage position results in more elongated structures compared to, for example, a 1-yl linkage, which tends to produce a bent molecular shape. researchgate.netscirp.org This linearity is essential for the parallel alignment required in nematic and smectic phases. The extended π-system of the naphthalene core also increases intermolecular attractions, further stabilizing the liquid crystalline state. researchgate.net
Influence of the Hexyl Aliphatic Chain on Mesogenic Properties
The terminal aliphatic chain, in this case, a hexyl group, is a critical component that influences the melting point and the type of mesophase formed. The length and flexibility of this chain modulate the intermolecular forces and the packing efficiency of the molecules. mdpi.com
In homologous series of liquid crystals, increasing the alkyl chain length generally depresses the melting point up to a certain point and can influence the temperature range of the mesophase. frontiersin.orgnih.gov Longer chains tend to favor the formation of more ordered smectic phases due to increased van der Waals interactions and a tendency for microphase separation between the flexible aliphatic tails and the rigid aromatic cores. mdpi.com Conversely, shorter chains, like the hexyl group, often favor the formation of the less-ordered nematic phase. scirp.org Therefore, the hexyl chain in this compound contributes to a balance of properties that favors nematic phase formation over a practical temperature range.
| Feature | Influence on Mesogenic Properties |
| Chain Length | Affects melting point and clearing point, influencing the mesophase temperature range. frontiersin.org |
| Flexibility | Introduces disorder, which can lower melting points and affect phase type. |
| Intermolecular Interactions | Longer chains increase van der Waals forces, promoting more ordered smectic phases. mdpi.com |
| Packing | The hexyl chain allows for efficient molecular packing conducive to nematic ordering. |
Role of the Cyano Group in Promoting or Suppressing Specific Mesophases
The terminal cyano (-CN) group is a strongly polar substituent that profoundly influences the mesomorphic behavior of this compound. rsc.org Its large dipole moment leads to strong antiparallel dipole-dipole correlations between neighboring molecules. aps.org This antiparallel dimerization has several consequences:
Promotion of Nematic Phases : The presence of a strong terminal dipole, like the cyano group, is known to promote the formation of nematic phases. uni-halle.de
Smectic Phase Behavior : These antiparallel correlations can lead to the formation of a partially bilayered structure, which is a precursor to the smectic A (SmA) phase. aps.org In many cyano-terminated compounds, a bilayer smectic A phase (SmAd) is observed where the layer spacing is greater than the molecular length.
Stability : Cyano-terminated liquid crystal molecules contribute significantly to stabilizing the liquid crystal-water interface. rsc.org
The strong dipole interactions resulting from the cyano group are a key factor in the formation and stability of the mesophases exhibited by this compound. mdpi.com
Comparative Study of Mesomorphic Behavior with Phenyl Benzoate Analogues
Replacing the naphthalene core in this compound with a phenyl group to form its phenyl benzoate analogue would result in significant changes to its mesomorphic properties. The primary differences arise from the size and polarizability of the aromatic core.
| Property | This compound | Phenyl Benzoate Analogue |
| Core Size & Rigidity | Larger, more rigid naphthalene core | Smaller, less rigid biphenyl (B1667301) core |
| Polarizability Anisotropy | Higher | Lower |
| Mesophase Stability | Higher clearing point expected | Lower clearing point |
| Mesophase Type | Stronger tendency for smectic phases in longer chain homologues | Predominantly nematic, smectic phases less stable |
The greater aspect ratio and enhanced intermolecular attractions of the naphthalene-containing compound lead to more stable mesophases with higher transition temperatures compared to its phenyl benzoate counterpart. researchgate.net While cyano-terminated phenyl benzoate systems are well-known for their stable nematic phases, the incorporation of the larger naphthalene core generally increases the thermal stability of both nematic and smectic phases. mdpi.com
Dynamics of Liquid Crystalline Transitions
The transitions between the isotropic, nematic, and crystalline phases are dynamic processes involving significant molecular reorganization. kyushu-u.ac.jp The transition from the disordered isotropic liquid to the orientationally ordered nematic phase is a first-order phase transition, characterized by the nucleation and growth of nematic domains within the isotropic liquid. kyushu-u.ac.jp Computer simulations and advanced microscopy techniques can track these transformations in real time, revealing the mechanisms of how ordered structures form and grow. kyushu-u.ac.jp
The dynamics are governed by the viscoelastic properties of the material. For instance, the response time of the liquid crystal director to external stimuli is dependent on the rotational viscosity and elastic constants of the nematic phase. researchgate.net The presence of the polar cyano group and the bulky naphthalene core in this compound would influence these parameters, affecting not only the transition temperatures but also the kinetics of the phase transitions themselves.
Computational Chemistry and Theoretical Modeling of 6 Cyanonaphthalen 2 Yl 4 Hexylbenzoate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are essential for elucidating the fundamental electronic properties that govern the molecule's geometry, stability, and interactions with light.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms (the ground state geometry) and the distribution of electrons within the molecule. For molecules in the cyanonaphthalene benzoate (B1203000) family, DFT calculations, often using the B3LYP functional, are employed to optimize the molecular structure. nih.govnih.gov These calculations reveal key structural parameters such as bond lengths, bond angles, and the dihedral angles between the naphthalene (B1677914) and benzoate rings.
Once the geometry is optimized, DFT is used to calculate crucial electronic properties. A central focus is the analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov
In a study on the closely related compound, (6-cyanonaphthalen-2-yl) 4-(benzyloxy)benzoate, DFT calculations showed that the HOMO is primarily localized on the ester group and the phenyl benzoate fragment. nih.gov In contrast, the LUMO's electron density is delocalized over the naphthalene ring and the ester group. nih.gov This separation of electron density is characteristic of molecules with potential for interesting electronic and optical properties. The calculated energies for this related structure provide a valuable reference for understanding (6-cyanonaphthalen-2-yl) 4-hexylbenzoate. nih.gov
| Calculated Property | Value (for (6-cyanonaphthalen-2-yl) 4-(benzyloxy)benzoate) |
|---|---|
| HOMO Energy | -8.72 eV |
| LUMO Energy | -5.55 eV |
| HOMO-LUMO Energy Gap (Eg) | 3.17 eV |
To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method. researchgate.net TD-DFT builds upon the ground-state DFT calculations to model the molecule's electronic excited states. This approach can predict the vertical excitation energies, which correspond to the energy required to promote an electron from a ground-state orbital to an excited-state orbital, and the oscillator strengths, which determine the intensity of the corresponding absorption peaks in a UV-Vis spectrum. cnr.itresearchgate.netdigitellinc.com
TD-DFT calculations are crucial for characterizing the nature of electronic transitions. researchgate.net For molecules with distinct electron-donating and electron-accepting regions, such as the subject compound, TD-DFT can identify transitions with significant charge-transfer (CT) character. researchgate.net A CT transition involves the movement of electron density from one part of the molecule to another upon photoexcitation. The accuracy of TD-DFT in predicting the energy of these CT states can be sensitive to the choice of the functional, with long-range corrected functionals often providing more reliable results. researchgate.net Analysis of the orbitals involved in these transitions provides a detailed picture of the photoabsorption process, which is fundamental to the design of materials for optical and electronic applications. researchgate.net
Molecular Dynamics (MD) Simulations for Condensed Phase Behavior
While quantum chemical methods are excellent for single-molecule properties, Molecular Dynamics (MD) simulations are used to model the collective behavior of many molecules in a condensed phase (solid or liquid). MD simulations solve Newton's equations of motion for a system of interacting atoms and molecules, allowing researchers to observe how the system evolves over time and to predict macroscopic properties from the underlying molecular interactions.
The this compound molecule consists of a rigid aromatic core (the cyanonaphthalene benzoate unit) and a flexible hexyl alkyl chain. MD simulations are ideally suited to study the conformational dynamics of this flexible tail and the ester linkage that connects the two main parts of the molecule. By simulating the molecule's movement over time, researchers can map the potential energy surface associated with bond rotations and identify the most probable conformations. This analysis is key to understanding how the molecule's shape and flexibility influence its packing in the liquid crystal phase.
The formation of liquid crystal phases, or mesophases, is driven by a delicate balance of intermolecular interactions. MD simulations can explicitly model the non-covalent forces responsible for the self-assembly of this compound molecules. nih.gov These forces include π–π stacking between the aromatic naphthalene and benzoate rings, dipole-dipole interactions involving the polar cyano and ester groups, and van der Waals interactions between the hexyl chains. nih.gov
By simulating a large ensemble of molecules, MD can predict how these interactions lead to the long-range orientational order characteristic of nematic phases or the layered structures of smectic phases. scirp.org From the simulation trajectories, researchers can calculate order parameters that quantify the degree of molecular alignment and compare these directly with experimental data. These simulations provide an atomic-level view of the self-assembled structures that is often inaccessible through experimental techniques alone. nih.gov
Experimental techniques like differential scanning calorimetry can identify the temperatures at which phase transitions occur, but they provide limited insight into the molecular-level mechanisms driving these changes. scirp.orgresearchgate.net MD simulations can bridge this gap by modeling the system's behavior as a function of temperature. By gradually heating or cooling the simulated system, one can observe the transitions between crystalline, liquid crystal, and isotropic liquid phases directly.
These simulations can reveal the specific molecular motions that trigger a phase transition, such as the "melting" of the flexible hexyl chains or the loss of positional order while maintaining orientational order. By analyzing changes in energy, density, and molecular ordering during these simulated transitions, researchers can develop a fundamental understanding of the relationship between the molecular structure of this compound and its macroscopic phase behavior. researchgate.net
Prediction of Structure-Property Relationships through Computational Methods
Computational chemistry and theoretical modeling serve as powerful tools in the investigation of liquid crystalline materials, offering profound insights into the relationship between molecular structure and bulk properties. In the context of this compound, a calamitic thermotropic liquid crystal, computational methods are instrumental in predicting its mesogenic behavior and understanding the underlying molecular interactions that drive the formation of liquid crystal phases. These theoretical approaches allow for the systematic exploration of how modifications to the molecular architecture influence the material's properties, thereby guiding the rational design of new liquid crystal materials with tailored characteristics.
Theoretical Prediction of Mesogenic Tendencies and Order Parameters
The prediction of mesogenic tendencies in molecules like this compound relies on calculating various molecular parameters that are known to correlate with the stability and type of liquid crystal phases. Computational techniques such as Density Functional Theory (DFT) are employed to determine the optimized molecular geometry, aspect ratio, and dipole moments. orientjchem.org For a molecule to exhibit liquid crystalline behavior, it typically requires a rigid core and a flexible peripheral unit, features present in this compound with its cyanonaphthalene core and hexylbenzoate tail.
Molecular modeling can quantify the shape anisotropy of the molecule, a critical factor for the formation of orientationally ordered phases like the nematic phase. A high aspect ratio (length-to-breadth) is a strong indicator of potential mesogenic behavior. Furthermore, the molecular electrostatic potential surface can be calculated to understand the intermolecular interactions, such as dipole-dipole interactions and van der Waals forces, which are crucial for the self-assembly into liquid crystalline structures.
Atomistic molecular dynamics (MD) simulations are another powerful tool for predicting mesogenic tendencies and order parameters. nih.gov By simulating a system of many this compound molecules at different temperatures, it is possible to observe the spontaneous formation of ordered phases. From these simulations, the orientational order parameter, S, can be calculated as a function of temperature. The order parameter is a measure of how well the molecules are aligned with a common director. A value of S close to 1 indicates a highly ordered, crystalline-like state, while a value close to 0 represents an isotropic liquid. In the nematic phase, S typically ranges from 0.4 to 0.7.
The following table illustrates the type of data that can be generated from computational studies to predict mesogenic properties:
| Computational Method | Predicted Parameter | Significance for Mesomorphism |
| Density Functional Theory (DFT) | Optimized Molecular Geometry | Determines molecular shape and rigidity. |
| Aspect Ratio (Length/Breadth) | High values favor liquid crystallinity. | |
| Dipole Moment | Influences intermolecular interactions and phase stability. | |
| Molecular Electrostatic Potential | Maps regions of positive and negative charge, indicating potential interaction sites. | |
| Molecular Dynamics (MD) | Orientational Order Parameter (S) | Quantifies the degree of alignment in a mesophase. |
| Radial Distribution Function | Characterizes the positional order of molecules. | |
| Phase Transition Temperatures | Predicts the temperatures at which the material transitions between solid, liquid crystal, and isotropic states. |
Validation and Refinement of Computational Models with Experimental Data
The theoretical predictions from computational models must be validated and refined through comparison with experimental data. Experimental techniques such as polarizing optical microscopy (POM), differential scanning calorimetry (DSC), and X-ray diffraction (XRD) provide crucial information about the real-world behavior of this compound.
For instance, DSC measurements can identify the temperatures of phase transitions (e.g., crystal-to-nematic and nematic-to-isotropic transitions) and the associated enthalpy changes. scirp.orgscirp.org These experimental transition temperatures can be directly compared with those predicted from molecular dynamics simulations. Discrepancies between the simulated and experimental values can guide the refinement of the force fields used in the simulations to better represent the intermolecular interactions.
Polarizing optical microscopy is used to identify the type of liquid crystal phase by observing the characteristic textures that form upon cooling from the isotropic liquid. nih.gov The observation of a nematic schlieren or threaded texture would confirm the predictions of a nematic phase from computational models.
X-ray diffraction studies on aligned samples of the liquid crystal can provide quantitative information about the order parameter and the average intermolecular distances. researchgate.net These experimental order parameters can be compared with those calculated from MD simulations, offering a direct validation of the theoretical model's ability to reproduce the orientational order of the system.
The table below outlines the synergy between computational predictions and experimental validation:
| Experimental Technique | Measured Property | Corresponding Computational Prediction | Purpose of Comparison |
| Differential Scanning Calorimetry (DSC) | Phase Transition Temperatures (Tc) and Enthalpies (ΔH) | Phase transition temperatures from MD simulations | To validate the accuracy of the computational model in predicting phase stability and transition points. |
| Polarizing Optical Microscopy (POM) | Liquid Crystal Phase Identification (e.g., Nematic, Smectic) | Observation of ordered phases in MD simulations | To confirm the predicted mesophase type and its temperature range. |
| X-ray Diffraction (XRD) | Orientational Order Parameter (S) and Intermolecular Spacing | Order parameter calculated from MD trajectories | To quantitatively assess the accuracy of the simulated molecular arrangement and alignment. |
Through this iterative process of theoretical prediction and experimental validation, a robust and accurate computational model for this compound can be developed. Such a model is invaluable for understanding its structure-property relationships at a molecular level and for predicting the properties of novel, related liquid crystal materials.
Advanced Characterization of Condensed Phases and Material Properties
Small Angle X-ray Scattering (SAXS) for Mesophase Structure Determination
Small Angle X-ray Scattering (SAXS) is a powerful, non-destructive analytical technique used to determine the nanoscale structure of materials. In the context of liquid crystals, SAXS is indispensable for identifying and characterizing different mesophases by measuring the d-spacing, or the distance between molecular layers.
For calamitic (rod-shaped) liquid crystals, the presence and nature of positional ordering can be determined. Nematic phases, which possess only long-range orientational order, typically show a diffuse scattering pattern. In contrast, smectic phases, which have molecules organized into layers, exhibit one or more sharp Bragg diffraction peaks in the small-angle region, corresponding to the layer spacing.
Characterization of Molecular Organization within Nematic and Smectic Phases
While specific SAXS data for (6-cyanonaphthalen-2-yl) 4-hexylbenzoate is not extensively published, analysis of closely related compounds, such as other 2-cyanonaphthalen-6-yl benzoates, provides insight into the expected behavior. For instance, a similar compound, 2-cyanonaphthalen-6-yl 4-(3,7-dimethyloctyloxy)benzoate, has been studied using powder X-ray diffraction, a related technique, to determine its crystal structure. researchgate.net Such studies are foundational for understanding the packing and ordering that precedes the formation of liquid crystal phases.
In a typical SAXS experiment on a material like this compound, one would expect the following:
Nematic Phase: A diffuse halo at a wide angle (WAXS) would indicate the average distance between molecules, while the SAXS region would lack sharp peaks, confirming the absence of layered structures. iphy.ac.cn
Smectic A Phase: A sharp diffraction peak in the SAXS region would appear, corresponding to a layer spacing (d) approximately equal to the full molecular length (L). This signifies a non-tilted, orthogonal arrangement of molecules within the layers.
Smectic C Phase: A sharp peak would also be present, but the layer spacing (d) would be less than the molecular length (L), indicating a collective tilt of the molecules within the layers. The tilt angle can often be calculated from the relationship d = Lcos(θ), where θ is the tilt angle.
In some nematic phases, particularly those formed by molecules with strong polar interactions, nanoscale clusters with smectic-like ordering can emerge. researchgate.net These are known as cybotactic nematic phases and give rise to distinct X-ray diffraction patterns, often featuring a four-spot pattern that reveals the presence and tilted nature of these transient clusters. researchgate.net
Dielectric Spectroscopy for Understanding Molecular Dynamics in Liquid Crystalline States
Dielectric spectroscopy is a technique that measures the dielectric properties of a material as a function of frequency. nih.gov It is particularly useful for studying the orientational dynamics of polar molecules, like those found in liquid crystals. By applying an oscillating electric field, the technique probes the ability of molecular dipoles to reorient, providing information on relaxation processes, conductivity, and dielectric anisotropy. nih.govresearchgate.net
Investigation of Dielectric Anisotropy and Relaxation Processes
Dielectric anisotropy (Δε) is a critical parameter for many liquid crystal applications and is defined as the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. iphy.ac.cn The sign and magnitude of Δε are determined by the molecular structure, specifically the direction and strength of the permanent dipole moment.
For this compound, the strong dipole moment of the cyano (-CN) group is aligned with the long molecular axis. This configuration is expected to result in a large, positive dielectric anisotropy (Δε > 0).
Dielectric spectroscopy can identify various relaxation modes:
Low-frequency relaxation: Often associated with the reorientation of molecules around their short axis, a process that is typically hindered and occurs in the MHz range or lower. researchgate.net
High-frequency relaxation: Attributed to faster motions, such as the precession of molecules around the director or intramolecular rotations. icm.edu.pl
The following table illustrates typical dielectric relaxation data that could be expected for a polar nematic liquid crystal.
| Relaxation Process | Typical Frequency Range | Molecular Motion | Influence of Phase |
| α-relaxation (around short axis) | 100 kHz - 10 MHz | Slow, collective reorientation of the long molecular axis. | Strongly dependent on viscosity and temperature; slows dramatically near phase transitions. |
| β-relaxation (precession) | 100 MHz - 1 GHz | Fast precession of the long axis around the director. | Less sensitive to phase changes compared to α-relaxation. |
| γ-relaxation (intramolecular) | > 1 GHz | Rotation of flexible parts, such as the alkyl chain. | Generally independent of the liquid crystalline phase. |
This table represents generalized data for polar nematic liquid crystals and serves as an illustrative example.
Probing Molecular Reorientation and Collective Phenomena
The dynamics of molecular reorientation are strongly influenced by the liquid crystalline phase. In the isotropic phase, molecules reorient freely, but as the material cools into the nematic phase, the collective ordering imposes significant constraints. The reorientation of molecules around their short axis (the α-relaxation) is a cooperative process that becomes progressively slower as the temperature decreases and the order parameter increases. icm.edu.pl
By analyzing the frequency dependence of the dielectric loss (ε''), one can determine the relaxation times associated with these molecular motions. The temperature dependence of these relaxation times can be used to calculate activation energies, providing insight into the energy barriers hindering molecular reorientation. icm.edu.pl In many liquid crystalline systems, this dependence follows a non-Arrhenius behavior, indicating complex, cooperative dynamics. researchgate.neticm.edu.pl
Furthermore, at very low frequencies, the dielectric spectra are often dominated by ionic conductivity, which arises from the movement of impurity ions within the material. nih.govresearchgate.net Understanding and quantifying this conductivity is crucial for optimizing the performance and lifetime of liquid crystal devices.
Applications and Future Research Directions in Naphthalene Based Liquid Crystals
Potential for Integration into Electro-Optical Display Devices
The fundamental properties of liquid crystals, such as their ability to modulate light in response to an electric field, make them the cornerstone of modern display technology. The nematic phase exhibited by (6-cyanonaphthalen-2-yl) 4-hexylbenzoate is the most widely used phase in liquid crystal displays (LCDs).
The performance of a liquid crystal in a display is dictated by several key physical parameters. For this compound, these can be inferred from its structure:
Thermal Stability: The naphthalene (B1677914) core imparts significant rigidity and thermal stability to the molecule. The compound exhibits a stable nematic phase up to 138°C (411 K) before transitioning to an isotropic liquid. This wide operating temperature range is advantageous for displays that need to function in diverse environments. Naphthalene diimides, for instance, are known for their outstanding photo- and thermostability.
Response Time: The response time of a liquid crystal is influenced by its viscosity and elastic constants. While specific data for this compound is not available, the presence of the cyano group typically leads to a large positive dielectric anisotropy. This strong dipole moment allows for efficient switching with lower voltages, which can contribute to faster response times. However, the viscosity, influenced by the molecular structure and intermolecular interactions, would need to be experimentally determined to fully assess its switching speed.
Birefringence (Δn): The extended aromatic naphthalene core suggests that this compound likely possesses a high birefringence. High birefringence is desirable for certain display modes as it allows for the use of thinner liquid crystal cells, which can lead to faster response times and wider viewing angles.
Table 1: Phase Transition Temperatures of this compound
| Transition | Temperature (°C) | Temperature (K) |
| Crystal to Nematic | 106 | 379 |
| Nematic to Isotropic | 138 | 411 |
| Isotropic to Nematic (Cooling) | 137 | 410 |
| Nematic to Crystal (Cooling) | 48 | 321 |
Exploration as Components in Advanced Photonic Materials
The unique optical properties of naphthalene-based liquid crystals extend beyond displays into the realm of advanced photonic materials. semanticscholar.org The inherent luminescence of the naphthalene moiety opens up possibilities for creating materials with combined liquid crystalline and light-emitting properties. researchgate.net
Novel luminescent liquid crystals based on a naphthalene core have been shown to exhibit intense bluish emission. researchgate.net This suggests that this compound could be explored for applications in:
Organic Light-Emitting Diodes (OLEDs): While not a primary emitting material itself, it could serve as a host in a guest-host system or as a layer to facilitate charge transport or injection due to the polar nature of the cyano group.
Polarized Light Emitters: The ability of liquid crystals to self-organize can lead to macroscopically aligned molecules, which can be used to generate polarized light, a desirable feature in various optical devices.
Optical Sensors: The sensitivity of the liquid crystalline state to external stimuli, combined with the luminescent properties of the naphthalene core, could be harnessed to develop sensors that respond to temperature, electric fields, or chemical analytes with a change in their optical output. semanticscholar.org
Design Principles for Tailoring Mesomorphic Properties in Future Compounds
The structure of this compound provides a template for designing new liquid crystals with tailored properties. The mesomorphic behavior of calamitic (rod-like) liquid crystals is a delicate balance of molecular geometry, polarity, and flexibility. lookchem.com
Core Structure: The 2,6-disubstituted naphthalene core is a key determinant of the mesophase behavior. Modifying this core, for instance, by introducing lateral substituents, could lower the melting point or induce different mesophases like smectic phases. Symmetrical molecules with a central naphthalene core are known to exhibit stable smectic A and nematic phases. researchgate.net
Terminal Groups: The cyano group provides a strong dipole moment, which is crucial for a positive dielectric anisotropy and influences the intermolecular interactions that stabilize the nematic phase. The length and branching of the terminal alkyl chain (hexyl group) affect the melting point and the type of mesophase. Longer chains tend to favor the formation of more ordered smectic phases. A study on a similar compound, 2-cyanonaphthalen-6-yl 4-(3,7-dimethyloctyloxy)–benzoate (B1203000), which also exhibits a nematic phase, highlights the influence of a branched alkyl chain. rsc.org
Understanding these structure-property relationships is essential for the rational design of new naphthalene-based liquid crystals with desired characteristics for specific applications. surajitdhara.inump.edu.my
Development of Multi-Functional Liquid Crystalline Systems
Future research could focus on integrating additional functionalities into the molecular structure of this compound to create multi-functional materials. For instance, incorporating photoswitchable moieties like azobenzene (B91143) into the molecular structure could lead to materials whose liquid crystalline properties can be controlled by light. Research on naphthalene-based banana-shaped liquid crystals has already explored this avenue for photoswitching properties. nih.gov Furthermore, the luminescent properties of the naphthalene core could be combined with other functional units to create materials that are simultaneously liquid crystalline, emissive, and responsive to other stimuli.
Synergistic Experimental and Theoretical Approaches in Materials Design
The design and optimization of new liquid crystal materials can be significantly accelerated by combining experimental synthesis and characterization with computational modeling. mdpi.com Theoretical approaches, such as Density Functional Theory (DFT), can provide valuable insights into the molecular structure, electronic properties, and intermolecular interactions that govern the mesomorphic behavior of compounds like this compound. nih.gov
Computational studies on cyano-containing mesogens have been used to predict their geometric and electronic structures, dipole moments, and even nematic phase stabilities. lookchem.com For naphthalene-based dimers, DFT has been employed to understand the molecular configurations and vibrational properties that are crucial for the formation of novel phases like the twist-bend nematic phase. nih.gov Such theoretical investigations, when coupled with experimental data from techniques like polarizing optical microscopy, differential scanning calorimetry, and X-ray diffraction, create a powerful synergistic approach for materials design. This integrated strategy can guide the synthesis of new molecules with optimized properties, reducing the need for extensive trial-and-error experimentation. mdpi.com Machine learning-based quantitative structure-property relationship (QSPR) models are also emerging as a tool to predict the electronic properties of cyano-substituted polycyclic aromatic hydrocarbons, which could be adapted for liquid crystal design.
Q & A
Basic Research Questions
Q. How can the molecular structure of (6-cyanonaphthalen-2-yl) 4-hexylbenzoate be experimentally determined?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for resolving molecular geometry. Parameters such as bond angles, torsion angles, and intermolecular interactions (e.g., π-π stacking) can be quantified using this technique. For example, a published study reported a disorder in the main residue and an R factor of 0.069, indicating high precision in structural determination . Complementary techniques like NMR spectroscopy can validate hydrogen bonding and dynamic behavior in solution.
Q. What experimental approaches are recommended for characterizing physical properties when existing data are unavailable?
- Methodological Answer : Key properties (e.g., melting point, log Pow) can be determined via differential scanning calorimetry (DSC) for thermal behavior and high-performance liquid chromatography (HPLC) for partition coefficients. For vapor pressure and solubility, use gravimetric analysis under controlled humidity. Note that current literature explicitly states a lack of physicochemical data for this compound, necessitating systematic experimental validation .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Use NIOSH-certified P95 respirators for particulate protection and OV/AG/P99 respirators for organic vapors. Engineering controls (e.g., fume hoods) and PPE (gloves, lab coats) are mandatory. Avoid drainage contamination by implementing waste segregation protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicological classifications (e.g., mutagenicity vs. IARC/OSHA non-carcinogen status)?
- Methodological Answer : Conduct tiered in vitro assays:
- Ames test (OECD 471) for mutagenicity.
- Micronucleus assay (OECD 487) for chromosomal damage.
- Compare results against existing regulatory thresholds and perform dose-response modeling. Discrepancies may arise from metabolite activity or assay sensitivity thresholds, requiring meta-analyses of multiple datasets .
Q. What computational strategies are effective for predicting reactivity and stability under varying conditions?
- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) for reactivity insights. Molecular dynamics simulations can model thermal stability by tracking bond dissociation energies at elevated temperatures. Validate predictions with accelerated stability testing (e.g., 40°C/75% RH for 6 months) .
Q. How can synthesis yield be optimized for this compound?
- Methodological Answer : Employ Schlenk-line techniques to control moisture-sensitive intermediates. Monitor reaction progress via in-situ FTIR to identify kinetic bottlenecks. For esterification steps, catalytic systems like DMAP/EDC improve efficiency. Purity can be enhanced using recrystallization from hexane/ethyl acetate mixtures .
Q. What advanced analytical techniques are suitable for detecting degradation products?
- Methodological Answer : Hyphenated techniques like LC-MS/MS or GC-TOF provide high-resolution identification of trace impurities. For photolytic degradation, use UV-vis spectroscopy coupled with mass fragmentation libraries. Quantify degradation kinetics using Arrhenius plots derived from accelerated aging studies .
Q. How can structural analogs (e.g., alkyl chain homologs) inform structure-activity relationship (SAR) studies?
- Methodological Answer : Compare analogs (e.g., 4-hexyl vs. 4-octyl benzoates) using:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
